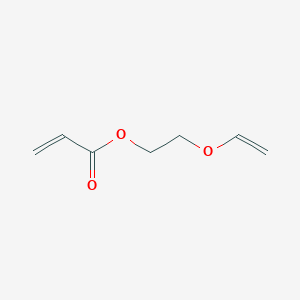

2-Propenoic acid, 2-(ethenyloxy)ethyl ester

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propenoic acid, 2-(ethenyloxy)ethyl ester include a boiling point of 244.5±20.0 °C (Predicted), a density of 1.014±0.06 g/cm3 (Predicted), and a vapor pressure of 4.13Pa at 25℃ . It also has a water solubility of 18.4g/L at 20℃ .Aplicaciones Científicas De Investigación

Novel RO-BH2 Intermediate Characterization

- Research Insights: Shahida Islam and colleagues (2008) characterized an unusual reduction of 3-hydroxyacrylic acid ester leading to propenoic acid ethyl ester. This study provided insights into boron-carbonyl interactions, enhancing understanding of molecular interactions in organic chemistry (Islam et al., 2008).

Cancer Chemopreventive Agent

- Research Insights: M. Curini and colleagues (2006) explored 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, noting its potential as a cancer chemopreventive drug. This compound, related to ferulic acid, demonstrated promising effects against colon and tongue cancers in animal models (Curini et al., 2006).

Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate

- Research Insights: Weng Jianquan (2007) proposed a new synthesis route for ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate in synthesizing cycloprothrin. This research contributes to the development of safer pesticides (Jianquan, 2007).

Enantioselective Thiochroman Construction

- Research Insights: Yi Yang and D. Du (2014) disclosed a squaramide-catalyzed enantioselective reaction involving trans-3-(2-mercaptophenyl)-2-propenoic acid ethyl ester. This process efficiently produced thiochroman derivatives, significant in pharmaceutical chemistry (Yang & Du, 2014).

2-ethylhexyl Acrylate Study

- Research Insights: A 1994 study discussed 2-ethylhexyl acrylate, a derivative of 2-propenoic acid, highlighting its applications in producing polymers used in coatings, adhesives, and plastics. This work is crucial for materials science and industrial applications (Anonymous, 1994).

Glycidic Esters Synthesis

- Research Insights: D. Colombani and B. Maillard (1994) demonstrated a method to access glycidic esters via decomposition of peroxyketals derived from ethyl 2-(1-hydroperoxyethyl)propenoate. This method has implications in synthetic organic chemistry (Colombani & Maillard, 1994).

Microwave Assisted Synthesis

- Research Insights: Katharina Heintz and colleagues (2017) improved the synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester under microwave conditions. This compound is useful for introducing metal coordination sites in polyacrylates, relevant in material science (Heintz et al., 2017).

Safety Study in Food Contact Materials

- Research Insights: E. Canellas, P. Vera, and C. Nerín (2019) used ion mobility quadrupole time-of-flight mass spectrometry to identify substances in UV varnishes on food packaging, including derivatives of 2-propenoic acid. This research is significant for food safety and materials chemistry (Canellas et al., 2019).

Safety And Hazards

2-Propenoic acid, 2-(ethenyloxy)ethyl ester is classified as harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-ethenoxyethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTXFNJPFOORGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436210 | |

| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |

CAS RN |

41440-38-4 | |

| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

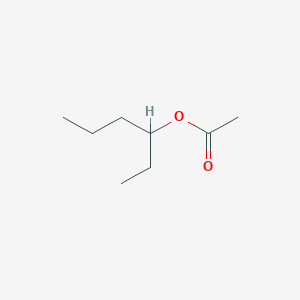

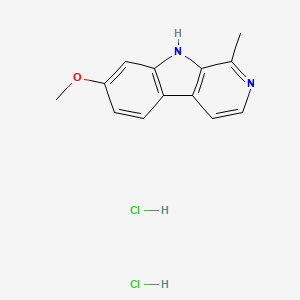

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

silane](/img/structure/B3052367.png)